3-(2-(4-chlorophenoxy)acetamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide
CAS No.: 887877-37-4
Cat. No.: VC4322209
Molecular Formula: C23H16ClFN2O4
Molecular Weight: 438.84
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887877-37-4 |
|---|---|
| Molecular Formula | C23H16ClFN2O4 |
| Molecular Weight | 438.84 |
| IUPAC Name | 3-[[2-(4-chlorophenoxy)acetyl]amino]-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C23H16ClFN2O4/c24-14-9-11-15(12-10-14)30-13-20(28)27-21-16-5-1-4-8-19(16)31-22(21)23(29)26-18-7-3-2-6-17(18)25/h1-12H,13H2,(H,26,29)(H,27,28) |
| Standard InChI Key | WOTNCDDOEBQYPQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=CC=C3F)NC(=O)COC4=CC=C(C=C4)Cl |
Introduction
Synthesis of Related Compounds
The synthesis of compounds with similar structures often involves multi-step reactions. For instance, the synthesis of N-(2-fluorophenyl)-2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide involves critical parameters such as temperature, solvent choice, and reaction time to optimize yield and purity. Similarly, compounds like 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives are synthesized using Williamson ether reactions followed by condensation with substituted anilines .
Biological Activities of Related Compounds
Compounds with acetamide and phenoxy groups have shown potential biological activities. For example, 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives exhibit potent antitubercular activities against M. tuberculosis H 37Rv . Additionally, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have demonstrated antimicrobial and anticancer properties .
Structural Analysis
The structural analysis of complex organic molecules like 3-(2-(4-chlorophenoxy)acetamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide typically involves spectroscopic techniques such as NMR and IR to confirm their molecular structures. The presence of a benzofuran ring and chlorophenoxy group suggests potential for diverse chemical reactivity and biological interactions.
Potential Applications
While specific applications for 3-(2-(4-chlorophenoxy)acetamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide are not detailed, compounds with similar structures are often explored for their pharmacological properties, including antimicrobial, anticancer, and antitubercular activities. Further research would be necessary to elucidate its potential applications.
Data Table: Examples of Biologically Active Compounds
Future Research Directions
-
Synthesis Optimization: Developing efficient synthesis routes for 3-(2-(4-chlorophenoxy)acetamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide.
-
Biological Evaluation: Assessing its antitubercular, antimicrobial, and anticancer activities.
-
Structural Modifications: Exploring structural modifications to enhance biological activity and drug-like properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume